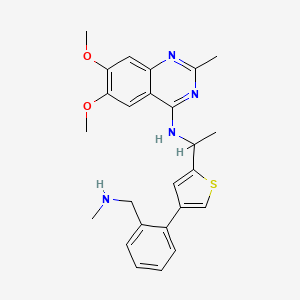
6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with various reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it is investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine stands out due to its unique chemical structure and properties. Similar compounds include other quinazoline derivatives, such as 4-hydroxy-2-quinolones and indole derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its ability to interact with a diverse range of molecular targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C25H28N4O2S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29) |
InChI Key |
WEGLOYDTDILXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)


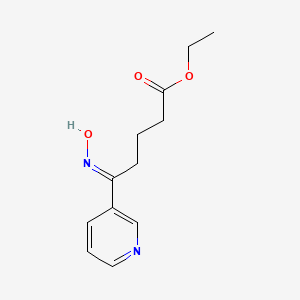
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)


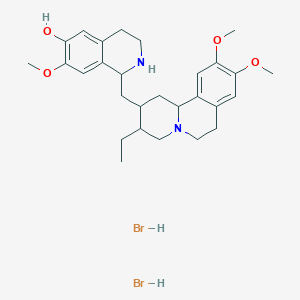
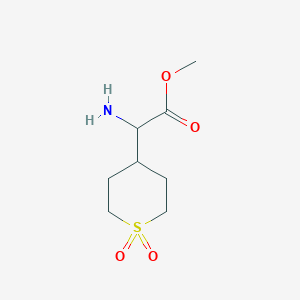
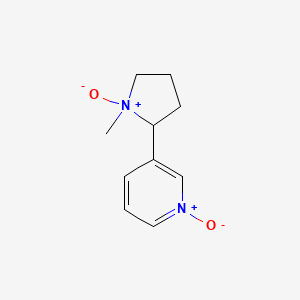
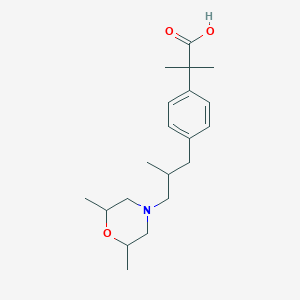
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
